2-iso-Propylphenyl-(2-thienyl)methanol

Description

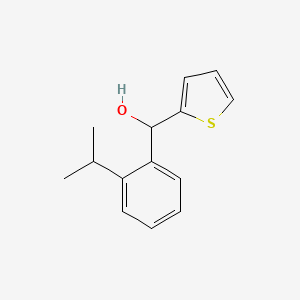

2-iso-Propylphenyl-(2-thienyl)methanol is a synthetic organic compound featuring a methanol backbone substituted with a 2-iso-propylphenyl group and a 2-thienyl moiety. Its structural uniqueness lies in the combination of aromatic (phenyl and thienyl) and aliphatic (iso-propyl) groups, which may influence solubility, reactivity, and intermolecular interactions compared to simpler analogs.

Properties

IUPAC Name |

(2-propan-2-ylphenyl)-thiophen-2-ylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16OS/c1-10(2)11-6-3-4-7-12(11)14(15)13-8-5-9-16-13/h3-10,14-15H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGKGGMHPMWBXEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1C(C2=CC=CS2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-iso-Propylphenyl-(2-thienyl)methanol typically involves the reaction of 2-thiophenemethanol with 2-isopropylphenyl derivatives under specific conditions. One common method is the condensation reaction, where the thiophene ring is formed through the reaction of sulfur with an α-methylene carbonyl compound and an α-cyano ester . Other methods include the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide .

Industrial Production Methods

Industrial production of thiophene derivatives, including 2-iso-Propylphenyl-(2-thienyl)methanol, often utilizes large-scale condensation reactions. These processes are optimized for high yield and purity, employing catalysts and specific reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

2-iso-Propylphenyl-(2-thienyl)methanol undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Catalysts such as palladium or platinum, specific solvents and temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or hydrocarbons .

Scientific Research Applications

2-iso-Propylphenyl-(2-thienyl)methanol has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

Mechanism of Action

The mechanism of action of 2-iso-Propylphenyl-(2-thienyl)methanol involves its interaction with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to interact with cellular enzymes or receptors, leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, insights can be drawn from structurally related thienyl-containing compounds in the literature. Below is a comparative analysis based on structural motifs and pharmacological relevance:

Thienyl-Substituted Cyclohexylpiperidines (e.g., TCP and TCPy)

- Structure: Compounds like 1-[1-(2-thienyl)-cyclohexyl]-piperidine (TCP) and 1-[1-(2-thienyl)cyclohexyl]pyrrolidine (TCPy) share the 2-thienyl group but differ in their core structure (cyclohexyl-piperidine/pyrrolidine vs. methanol backbone) .

- Pharmacology: These analogs are phencyclidine (PCP) derivatives with dissociative and hallucinogenic effects, classified as Schedule I controlled substances due to their central nervous system (CNS) depressant properties .

- Key Differences: Unlike 2-iso-Propylphenyl-(2-thienyl)methanol, TCP/TCPy lack the iso-propylphenyl group and methanol functionality, which likely reduce their polarity and alter receptor-binding profiles.

Thiophene Analogs in CNS-Active Compounds

- Example: The thiophene analog of phencyclidine (TPCP) demonstrates that thienyl substitution can enhance metabolic stability or receptor affinity compared to non-thienyl analogs .

Alcohol-Substituted Aromatics

- Structural Comparison: Methanol derivatives like 2-(methylthiomethyl)-3-phenyl-2-propenal (CAS 65887-08-3) share aromatic and aliphatic substituents but differ in functional groups (thiomethyl vs. iso-propylphenyl) .

- Hypothetical Properties: The methanol group in 2-iso-Propylphenyl-(2-thienyl)methanol may increase hydrophilicity compared to non-alcohol analogs, influencing solubility and bioavailability.

Data Table: Structural and Functional Comparison

Biological Activity

2-iso-Propylphenyl-(2-thienyl)methanol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in various fields, particularly focusing on its antimicrobial and anticancer properties.

Chemical Structure

The compound features a unique structure combining an iso-propylphenyl group with a thiophene moiety, which is believed to contribute to its biological activity. The structural formula can be represented as follows:

Antimicrobial Properties

Research indicates that 2-iso-Propylphenyl-(2-thienyl)methanol exhibits notable antimicrobial activity. In studies, it has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Table 1: Antimicrobial Activity of 2-iso-Propylphenyl-(2-thienyl)methanol

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Anticancer Properties

The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the growth of cancer cell lines, including breast and lung cancer cells. The observed effects are attributed to the induction of apoptosis and cell cycle arrest.

Table 2: Anticancer Activity of 2-iso-Propylphenyl-(2-thienyl)methanol

| Cancer Cell Line | GI50 (µM) |

|---|---|

| MDA-MB-468 (Breast) | 8.34 |

| A549 (Lung) | 10.12 |

| HeLa (Cervical) | 7.95 |

The biological activity of 2-iso-Propylphenyl-(2-thienyl)methanol is believed to stem from its ability to interact with specific molecular targets within cells. These interactions may modulate various biochemical pathways, leading to the desired therapeutic effects.

- Cellular Enzyme Interaction : The compound may inhibit key enzymes involved in metabolic processes, disrupting cellular function.

- Receptor Modulation : It may act as a ligand for certain receptors, influencing signaling pathways associated with cell growth and apoptosis.

- Membrane Disruption : The lipophilic nature of the compound allows it to integrate into lipid bilayers, potentially compromising membrane integrity.

Case Studies

Several studies have highlighted the effectiveness of 2-iso-Propylphenyl-(2-thienyl)methanol in different biological contexts:

- Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy demonstrated that the compound significantly reduced bacterial load in infected animal models, supporting its potential as a therapeutic agent against bacterial infections.

- Cancer Cell Line Studies : Research conducted at a leading cancer research institute showed that treatment with this compound resulted in a significant decrease in cell viability across multiple cancer cell lines, indicating its potential as an anticancer drug candidate.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.